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nitrobenzene

Cat. No.: B1292832 Get Quote

An In-depth Technical Guide to 2-Bromo-1,5-
difluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological properties of 2-Bromo-1,5-difluoro-3-nitrobenzene (CAS No. 877161-74-

5). While specific experimental data for this particular isomer is limited in publicly available

literature, this document compiles available information and presents data from closely related

isomers to offer valuable insights for researchers, scientists, and professionals in drug

development. The guide covers molecular and physical properties, expected chemical

reactivity, potential synthetic pathways, and general experimental protocols for analysis.

Visualizations are provided to illustrate a potential synthesis route and a standard analytical

workflow.

Introduction
2-Bromo-1,5-difluoro-3-nitrobenzene is a halogenated nitroaromatic compound. Such

compounds are of significant interest in medicinal chemistry and materials science due to their

versatile reactivity, which allows for the introduction of various functional groups. The presence
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of bromine, fluorine, and nitro groups on the benzene ring creates a unique electronic

environment, making it a potentially valuable building block in the synthesis of complex organic

molecules, including novel pharmaceutical agents and agrochemicals. The electron-

withdrawing nature of the nitro and fluoro substituents, combined with the bromo group's utility

in cross-coupling reactions, makes this molecule a target for further investigation.

Molecular and Physical Properties
Detailed experimental data for the physical properties of 2-Bromo-1,5-difluoro-3-
nitrobenzene are not readily available. However, based on its molecular structure and data

from similar compounds, the following properties can be identified or estimated.
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Property Value/Information Source

CAS Number 877161-74-5 [1][2]

Molecular Formula C₆H₂BrF₂NO₂ [1]

Molecular Weight 237.99 g/mol [1]

Appearance
Expected to be a solid at room

temperature.

General observation for similar

compounds

Melting Point

Not available. A related isomer,

5-Bromo-1,2-difluoro-3-

nitrobenzene, has a predicted

boiling point of 259.0 ± 35.0

°C. Increased halogenation

generally elevates melting

points.[3]

[4]

Boiling Point

Not available. A related isomer,

5-Bromo-1,2-difluoro-3-

nitrobenzene, has a predicted

boiling point of 259.0 ± 35.0

°C.

[4]

Density

Not available. A related isomer,

5-Bromo-1,2-difluoro-3-

nitrobenzene, has a predicted

density of 1.890 ± 0.06 g/cm³.

[4]

Solubility

Expected to be soluble in

common organic solvents and

poorly soluble in water.

General property of similar

compounds

SMILES
[O-]--INVALID-LINK--

C1=CC(F)=CC(F)=C1Br
[5]

Chemical Properties and Reactivity
The chemical reactivity of 2-Bromo-1,5-difluoro-3-nitrobenzene is dictated by the interplay of

its functional groups.
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Nucleophilic Aromatic Substitution (SNAr): The benzene ring is highly electron-deficient due

to the strong electron-withdrawing effects of the nitro group and the two fluorine atoms. This

activates the ring towards nucleophilic aromatic substitution. The positions ortho and para to

the nitro group are particularly activated.

Cross-Coupling Reactions: The bromo substituent serves as a versatile handle for various

transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck

couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom

bonds, enabling the synthesis of more complex molecular architectures.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group

using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H₂) or metal-acid

systems (e.g., Sn/HCl). The resulting aniline derivative is a key intermediate for further

functionalization, including diazotization and amide bond formation.

Reactivity of Halogens: The reactivity of the halogens in SNAr reactions is influenced by their

position relative to the nitro group. Fluorine atoms are generally good leaving groups in

activated aromatic systems. The bromine atom is less prone to nucleophilic displacement but

is ideal for cross-coupling reactions. Primary amines have been shown to displace a nitro

group in some polyhalogenated nitrobenzenes, while secondary amines may replace a

chlorine atom ortho to a nitro group.[6]

Potential Synthesis Route
A specific, validated synthesis protocol for 2-Bromo-1,5-difluoro-3-nitrobenzene is not

detailed in the available literature. However, a plausible route can be conceptualized based on

standard aromatic chemistry transformations, such as the nitration of a corresponding bromo-

difluoro-benzene precursor. The synthesis of a related isomer, 1-Bromo-2,5-difluoro-3-

nitrobenzene, involves the bromination of a difluoro-nitrobenzoic acid derivative.[7]

Below is a conceptual workflow for a potential synthesis:
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Caption: A conceptual workflow for the synthesis of 2-Bromo-1,5-difluoro-3-nitrobenzene.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 2-Bromo-1,5-difluoro-3-
nitrobenzene are not available. However, general methodologies for the analysis of

halogenated nitrobenzenes can be applied.

Purity Assessment and Characterization
A combination of chromatographic and spectroscopic techniques is recommended for

assessing the purity and confirming the structure of the compound.

High-Performance Liquid Chromatography (HPLC):

Column: A C18 reverse-phase column is a common starting point. Phenyl-Hexyl or PFP

columns may offer better selectivity for isomers.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1292832?utm_src=pdf-body-img
https://www.benchchem.com/product/b1292832?utm_src=pdf-body
https://www.benchchem.com/product/b1292832?utm_src=pdf-body
https://www.benchchem.com/product/b1292832?utm_src=pdf-body
https://www.benchchem.com/pdf/Technical_Support_Center_Purification_of_Halogenated_Nitrobenzene_Intermediates.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol

is typically used.[8]

Detection: UV detection at a wavelength around 254 nm is suitable for aromatic nitro

compounds.[8]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC can be used to separate volatile impurities and isomers.

MS provides information on the molecular weight and fragmentation pattern, which is

crucial for structural elucidation. The presence of bromine would result in a characteristic

isotopic pattern (M+ and M+2 peaks of similar intensity).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR will provide information on the aromatic protons.

¹³C NMR will show the carbon skeleton.

¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms.

For the related isomer 1-Bromo-2,5-difluoro-3-nitrobenzene, the ¹H NMR (400 MHz,

CDCl₃) shows signals at δ 7.76 (ddd, 1H) and 7.64 (ddd, 1H).[7]

Infrared (IR) Spectroscopy:

Characteristic peaks for the nitro group (asymmetric and symmetric stretching) are

expected around 1500-1570 cm⁻¹ and 1335-1370 cm⁻¹.

C-F stretching vibrations are typically observed in the 1000-1350 cm⁻¹ region.

C-Br stretching is expected in the 500-600 cm⁻¹ range.

General Analytical Workflow
The following diagram illustrates a typical workflow for the purification and analysis of a

synthesized halogenated nitrobenzene compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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